molecular formula C18H16F3IN2O2 B1679132 PD 198306 CAS No. 212631-61-3

PD 198306

货号: B1679132
CAS 编号: 212631-61-3
分子量: 476.2 g/mol
InChI 键: UHAXDAKQGVISBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Applications in Pain Management

One of the prominent applications of PD 198306 is its role in neuropathic pain management. Research has demonstrated that intrathecal administration of this compound effectively reduces allodynia in animal models of neuropathic pain, specifically the streptozocin-induced diabetic neuropathy and chronic constriction injury (CCI) models. The antihyperalgesic effects correlate with a decrease in active ERK1 and ERK2 levels in the lumbar spinal cord, indicating its potential as a treatment for chronic pain conditions.

Data Table: Effects of this compound on Neuropathic Pain Models

Model Route of Administration Dose (μg) Effect
Streptozocin-induced neuropathyIntrathecal1-30Dose-dependent reduction in static allodynia
Chronic constriction injuryIntrathecal1-30Significant reduction in hyperalgesia

Applications in Cancer Treatment

This compound has also been explored for its efficacy in enhancing cancer therapies. A study identified this compound as part of a combination therapy that enhances the efficacy of sorafenib, a drug used to treat hepatocellular carcinoma. The combination was shown to synergistically inhibit the MEK-ERK pathway and induce apoptosis in cancer cells.

Case Study: Combination Therapy with Sorafenib

In a recent study involving hepatocellular carcinoma:

  • Objective : To evaluate the effectiveness of this compound combined with sorafenib.
  • Findings : The combination led to enhanced inhibition of cell growth and increased apoptosis rates compared to either drug alone.
  • : this compound may serve as a valuable adjunct therapy to improve outcomes in patients treated with sorafenib.

Other Notable Applications

  • Cellular Signaling Studies : this compound is utilized in research exploring cellular signaling mechanisms, particularly those involving the MAPK pathway.
  • Neuroscience Research : Its effects on neuronal excitability and plasticity are being studied to understand chronic pain mechanisms better.

作用机制

PD 198306 通过选择性抑制 MEK1/2 发挥作用,MEK1/2 是丝裂原活化蛋白激酶 (MAPK) 通路的关键组成部分。这种抑制阻止 ERK1/2 的磷酸化和激活,从而导致下游信号事件的减少。 该化合物的非 ATP 竞争性抑制机制使其能够与 MEK1/2 结合,而不会与 ATP 竞争,从而提供高选择性和效力 .

生化分析

Biochemical Properties

PD 198306 selectively inhibits MEK1/2, a type of protein kinase that plays a crucial role in the MAPK/ERK signaling pathway . This pathway is involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis . By inhibiting MEK1/2, this compound can interfere with these processes, potentially altering cellular function .

Cellular Effects

This compound has been shown to inhibit MEK activity in synovial fibroblasts at concentrations of 30-100 nM . This inhibition can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can reduce the Streptozocin-induced increase in the level of active ERK1 and 2 .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MEK1/2 and inhibiting its activity . This inhibition prevents the phosphorylation of ERK1/2, a downstream target of MEK, thereby disrupting the MAPK/ERK signaling pathway . This can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to inhibit the replication of Tha-GFP by 25% at 10 μM after 36 hours

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, intrathecal administration of this compound (1-30 μg per 10 μL) dose-dependently blocks static allodynia in both the streptozocin and the chronic constriction injury (CCI) models of neuropathic pain . The minimum effective doses (MED) of 3 μg significantly blocked static allodynia 30 min after treatment .

Metabolic Pathways

This compound is involved in the MAPK/ERK signaling pathway, where it inhibits the activity of MEK1/2

Subcellular Localization

It is known that this compound can inhibit MEK1/2, which is located in the cytoplasm of cells

准备方法

合成路线和反应条件

PD 198306 的合成涉及制备 N-(环丙基甲氧基)-3,4,5-三氟-2-[(4-碘-2-甲基苯基)氨基]-苯甲酰胺。合成路线通常包括以下步骤:

工业生产方法

文献中没有广泛记录 this compound 的工业生产方法。 合成通常涉及标准有机合成技术,包括酯化、还原和酰胺化,然后进行重结晶或色谱等纯化步骤,以达到高纯度 .

化学反应分析

反应类型

PD 198306 经历各种化学反应,包括:

常用试剂和条件

用于 this compound 的合成和反应的常用试剂包括:

主要生成产物

This compound 合成产生的主要产物是 N-(环丙基甲氧基)-3,4,5-三氟-2-[(4-碘-2-甲基苯基)氨基]-苯甲酰胺。 其他副产物可能包括未反应的起始原料和不完全反应的副产物 .

相似化合物的比较

PD 198306 与其他 MEK 抑制剂(如 CI-1040 和 U0126)进行比较。 虽然所有这些化合物都抑制 MEK1/2,但 this compound 由于其非 ATP 竞争性抑制机制以及对其他激酶的高选择性而独一无二 。 类似化合物包括:

生物活性

PD 198306 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase 1/2 (MEK1/2), with significant implications in various biological processes, particularly in pain management and cancer therapy. This article provides a comprehensive overview of its biological activity, including its mechanism of action, effects on cellular pathways, and relevant case studies.

  • Chemical Name : N-(Cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]-benzamide
  • Molecular Formula : C₁₈H₁₆F₃IN₂O₂
  • CAS Number : 212631-61-3
  • IC50 Values :
    • MEK1/2: 8 nM
    • ERK: >1 µM
    • c-Src: >4 µM
    • Cyclin-dependent kinases (cdks): >4 µM
    • PI3Kγ: >10 µM .

This compound exerts its biological effects primarily through the inhibition of the MEK1/2 pathway, which is crucial for the activation of extracellular signal-regulated kinases (ERKs). By blocking MEK activity, this compound prevents the phosphorylation and activation of ERKs, thereby interfering with downstream signaling pathways involved in cell proliferation and survival.

Key Findings:

  • Inhibition of ERK Activation : this compound significantly reduces the levels of active ERK1 and ERK2 in various models, including those induced by neuropathic pain .
  • Antihyperalgesic Effects : In animal models, this compound has demonstrated dose-dependent antihyperalgesic effects, effectively blocking static allodynia associated with neuropathic pain conditions such as streptozocin-induced hyperalgesia and chronic constriction injury (CCI) models .

Case Study: Neuropathic Pain Models

In a study investigating the effects of this compound on neuropathic pain:

  • Methodology : Intrathecal administration was performed using doses ranging from 1 to 30 µg.
  • Results :
    • The minimum effective dose (MED) was identified at 3 µg, which significantly blocked static allodynia after treatment.
    • Higher doses (10 µg and above) completely inhibited allodynia for up to two hours post-administration.
    • Western blot analysis confirmed a reduction in active ERK1 and ERK2 levels following treatment with this compound .

Cellular Studies

This compound has been evaluated for its effects on various cancer cell lines. In vitro studies revealed:

  • Cell Viability Assays : Using Alamar Blue assays, this compound showed potent inhibition of cell proliferation across different human prostate cancer cell lines. The compound exhibited stronger inhibition compared to other MEK inhibitors like U0126 and PD98059 .
Cell LineConcentration (µM)Viability (%)
CWR2210~70
PC310~65
DU14510~60

Summary of Biological Activities

  • Pain Management : Effective in blocking neuropathic pain through MEK inhibition.
  • Cancer Therapy : Demonstrates potential as an anti-proliferative agent in various cancer cell lines.

属性

IUPAC Name

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAXDAKQGVISBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433306
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212631-61-3
Record name PD-198306
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 198306
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-198306
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5121ZGT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PD 198306
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
PD 198306
Reactant of Route 3
PD 198306
Reactant of Route 4
Reactant of Route 4
PD 198306
Reactant of Route 5
Reactant of Route 5
PD 198306
Reactant of Route 6
Reactant of Route 6
PD 198306

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。